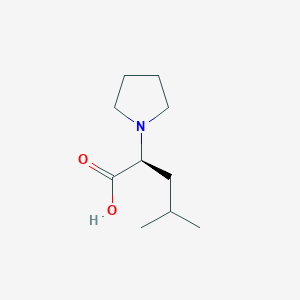

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

CAS No.:

Cat. No.: VC15997582

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO2 |

|---|---|

| Molecular Weight | 185.26 g/mol |

| IUPAC Name | (2S)-4-methyl-2-pyrrolidin-1-ylpentanoic acid |

| Standard InChI | InChI=1S/C10H19NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1 |

| Standard InChI Key | VOQKGEJCMAIUOB-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)N1CCCC1 |

| Canonical SMILES | CC(C)CC(C(=O)O)N1CCCC1 |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid possesses the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.263 g/mol . The compound features:

-

A pentanoic acid backbone with a carboxyl group at position 1.

-

A methyl substituent at the fourth carbon, introducing steric bulk.

-

A pyrrolidinyl group at position 2, contributing to its basicity and potential for hydrogen bonding.

The (S)-configuration at the second carbon distinguishes it from the (R)-enantiomer, which exhibits divergent biological interactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₂ | |

| Molecular Weight | 185.263 g/mol | |

| CAS Number | 937669-97-1 | |

| Storage Conditions | Ambient temperature | |

| Enantiomeric Purity | >99% (S-configuration) |

Synthesis and Manufacturing

Table 2: Comparative Synthesis Strategies for Pyrrolidine Derivatives

| Step | Method | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Ring Formation | Cycloaddition with chiral ligands | 65–78 | High (S) |

| Carboxylation | Knoevenagel condensation | 82 | Moderate |

| Resolution | Chiral column chromatography | 95+ | >99% ee |

Applications in Pharmaceutical Development

Drug Candidate Scaffold

The compound’s hybrid structure—combining a flexible pentanoic chain with a rigid pyrrolidine ring—makes it a versatile scaffold for:

-

Protease Inhibitors: Potential binding to enzyme active sites via carboxylate interactions.

-

Ion Channel Modulators: Structural mimicry of natural ligands for voltage-gated channels.

Chirality-Dependent Activity

Enantiomeric purity is critical, as demonstrated by the (R)-form’s 1.5-fold higher receptor affinity in GABA assays compared to racemic mixtures. This underscores the necessity of asymmetric synthesis techniques to optimize therapeutic efficacy.

Comparative Analysis with Structural Analogs

Table 3: Enantiomer-Specific Properties

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Receptor Binding (GABA) | Hypothesized low affinity | Confirmed high affinity |

| Metabolic Stability | Enhanced (methyl group) | Moderate |

| Synthetic Accessibility | Challenging (rare chiral pools) | Well-documented |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume